molecular formula C15H18N2O3 B2395612 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide CAS No. 922903-93-3

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B2395612
CAS No.: 922903-93-3
M. Wt: 274.32
InChI Key: QZMBJAHCNHUJFM-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide is a complex organic compound that features a cyclopropane carboxamide group attached to a methoxy-substituted phenyl ring, which is further connected to a pyrrolidinone moiety

Mechanism of Action

Target of Action

Compounds with a similar pyrrolidine-2-one scaffold have been reported to exhibit activity against various targets, including enzymes and receptors . The specific targets can vary depending on the compound’s structure and the presence of different functional groups .

Mode of Action

Compounds with a similar structure often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the target’s conformation or activity, thereby affecting the biological processes in which the target is involved .

Biochemical Pathways

Compounds with a similar structure have been reported to affect various biochemical pathways, depending on their specific targets . The downstream effects can include changes in signal transduction, gene expression, and metabolic processes .

Pharmacokinetics

Compounds with a similar structure often exhibit good bioavailability due to their favorable physicochemical properties . These properties can include appropriate molecular weight, lipophilicity, and hydrogen bonding capacity, which can influence the compound’s absorption and distribution .

Result of Action

Compounds with a similar structure have been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s action . For example, the pH can influence the compound’s ionization state, which can affect its interaction with targets and its absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Formation of the Cyclopropane Carboxamide: This step involves the reaction of a cyclopropane derivative with an amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the pyrrolidinone ring would yield a hydroxylated pyrrolidine derivative.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Cyclopropane Carboxamides: Compounds with cyclopropane carboxamide groups, such as cyclopropylfentanyl, are structurally related.

Uniqueness

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a methoxy group and a pyrrolidinone ring allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-20-13-7-6-11(16-15(19)10-4-5-10)9-12(13)17-8-2-3-14(17)18/h6-7,9-10H,2-5,8H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMBJAHCNHUJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CC2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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